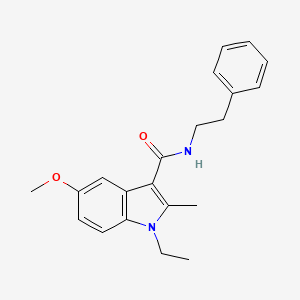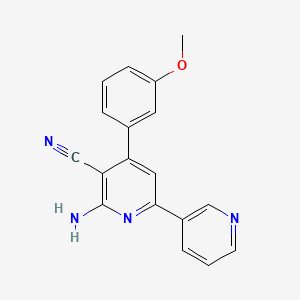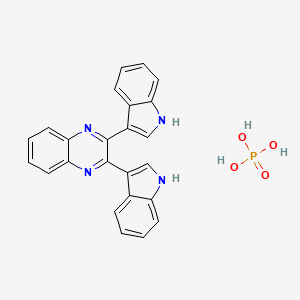
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-methylindole, the indole core can be synthesized through cyclization reactions.
Functional Group Modifications: Introduction of the ethyl, methoxy, and phenylethyl groups can be achieved through alkylation and substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-2-methyl-1H-indole-3-carboxamide
- 5-methoxy-2-methyl-1H-indole-3-carboxamide
- N-(2-phenylethyl)-1H-indole-3-carboxamide
Uniqueness
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methoxy, and phenylethyl groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
902329-16-2 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-4-23-15(2)20(18-14-17(25-3)10-11-19(18)23)21(24)22-13-12-16-8-6-5-7-9-16/h5-11,14H,4,12-13H2,1-3H3,(H,22,24) |
Clave InChI |
WLBBQWWJAFXPBM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3)C |
Solubilidad |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)


![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)



![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)

![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)

![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
